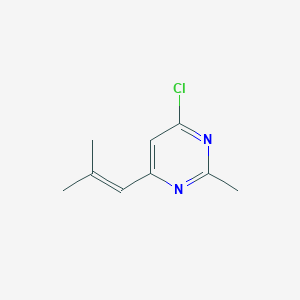

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine

CAS No.: 2090399-93-0

Cat. No.: VC3136467

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090399-93-0 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | 4-chloro-2-methyl-6-(2-methylprop-1-enyl)pyrimidine |

| Standard InChI | InChI=1S/C9H11ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h4-5H,1-3H3 |

| Standard InChI Key | KWTYPVQIIIZINA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C=C(C)C |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C=C(C)C |

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds. Its structure consists of a pyrimidine ring with three key substituents: a chlorine atom at position 4, a methyl group at position 2, and a 2-methylprop-1-en-1-yl (isobutenyl) group at position 6. The molecular formula is C₉H₁₁ClN₂, with a calculated molecular weight of approximately 182.65 g/mol. The compound features an unsaturated six-membered heterocyclic ring containing two nitrogen atoms, which contributes to its distinct chemical properties and potential biological activities.

The structural characteristics of this compound can be compared with related derivatives as shown in Table 1.

| Table 1. Structural Comparison of Related Chloropyrimidine Derivatives |

|---|

| Compound |

| 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine |

| 4-Chloro-2,6-dimethyl-pyrimidine |

| 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine |

| 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine |

Physical Properties

While specific experimental data for 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine is limited in the available literature, its physical properties can be reasonably predicted based on structurally similar compounds. The compound is expected to exist as a crystalline solid at room temperature, with a likely appearance ranging from white to pale yellow. Based on similar chloropyrimidines, the melting point is estimated to fall within the range of 40-80°C .

In terms of solubility, 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine is expected to show limited solubility in water due to its hydrophobic nature, but good solubility in organic solvents such as ethyl acetate, dichloromethane, chloroform, and dimethyl sulfoxide. The presence of the 2-methylprop-1-en-1-yl group enhances its lipophilicity compared to simpler chloropyrimidines .

The compound is likely to be relatively stable under normal storage conditions, but as with many chloropyrimidines, it may be sensitive to prolonged exposure to moisture, which could lead to hydrolysis of the reactive chlorine at position 4 .

Chemical Reactivity

The chemical reactivity of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine is characterized by several key features that make it valuable in synthetic chemistry:

-

Nucleophilic aromatic substitution: The chlorine at position 4 is particularly susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles including amines, thiols, and alcohols .

-

Alkene functionality: The 2-methylprop-1-en-1-yl group provides an unsaturated site for potential addition reactions, hydrogenation, or functionalization.

-

Base-catalyzed reactions: The acidic nature of the pyrimidine ring protons enables various base-catalyzed transformations .

The reactivity profile positions this compound as a versatile building block in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine can be approached through several potential routes, extrapolating from methods used for similar pyrimidine derivatives. A plausible synthetic pathway would involve:

-

Formation of the pyrimidine core through cyclization reactions

-

Introduction of the chlorine at position 4

-

Incorporation of the 2-methylprop-1-en-1-yl group at position 6

Based on the synthetic approach for 4-chloro-2,6-dimethyl-pyrimidine described in the literature, a potential synthetic route could involve:

Step 1: Formation of a 4-hydroxy-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine intermediate through cyclization reactions using appropriate starting materials such as a β-keto ester and an amidine derivative .

Step 2: Chlorination of the hydroxyl group at position 4 using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine .

This approach is supported by the synthesis method for 4-chloro-2,6-dimethyl-pyrimidine, which employs methyl acetoacetate and acetamidine hydrochloride as starting materials under basic conditions to form the pyrimidine ring .

Key Intermediates

The synthesis of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine would likely involve several key intermediates:

-

4-Hydroxy-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine: This would serve as the immediate precursor to the target compound, requiring conversion of the hydroxyl group to chlorine .

-

β-Keto ester derivatives: These would function as building blocks for the pyrimidine core construction, contributing to positions 4 and 6 of the final structure .

-

Amidine derivatives: These would provide the necessary nitrogen atoms for the pyrimidine ring formation and contribute to the substitution at position 2 .

The synthetic pathway for related compounds involves the following reaction conditions shown in Table 2:

| Table 2. Typical Reaction Conditions for Chloropyrimidine Synthesis |

|---|

| Synthetic Step |

| Pyrimidine ring formation |

| Hydroxyl to chloro conversion |

| Purification |

Optimization Strategies

Based on the synthesis methods for related compounds, several optimization strategies could enhance the preparation of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine:

-

Temperature control: Maintaining optimal temperature during the chlorination step is critical, as evidenced by the synthesis of 4-chloro-2,6-dimethyl-pyrimidine where temperature is carefully controlled below 10°C during the workup phase .

-

Phase transfer catalysis: The use of phase transfer catalysts such as benzyl triethyl ammonium chloride (BTEAC) has been shown to enhance the efficiency of similar syntheses .

-

Solvent selection: Proper solvent choice for extraction and purification is crucial, with ethyl acetate being particularly effective for related chloropyrimidines .

-

Product isolation: Due to the potential volatility of chloropyrimidines, low-temperature evaporation techniques are recommended to prevent product loss .

Applications and Biological Activity

Pharmaceutical Relevance

Chloropyrimidine derivatives, including those with structural similarities to 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, have demonstrated significant pharmaceutical potential. The benzimidazole-pyrimidine hybrid compounds have exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria .

Based on structure-activity relationship studies of related compounds, 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine may possess:

-

Antimicrobial properties against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli .

-

Potential as a scaffolding molecule for the development of new antibacterial agents targeting drug-resistant microorganisms .

-

Possible activity in other therapeutic areas, given that pyrimidine-based compounds have demonstrated diverse biological activities including antiviral, anticancer, and anti-inflammatory properties.

Agricultural Applications

Chloropyrimidine derivatives have applications in agricultural chemistry, particularly as precursors to pesticides and fungicides. The 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine structure suggests potential utility in:

-

Development of crop protection agents, leveraging the established bioactivity of related pyrimidine compounds.

-

Creation of plant growth regulators, exploiting the interaction capabilities of the pyrimidine ring with various biological systems.

-

Synthesis of more complex agrochemicals through functionalization at the reactive chlorine position.

Spectroscopic Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for characterizing 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine. Based on its structure, the anticipated ¹H NMR spectrum would feature:

-

A singlet at approximately δ 2.4-2.7 ppm corresponding to the methyl group at position 2.

-

A singlet at approximately δ 1.8-2.1 ppm for the methyl groups of the 2-methylprop-1-en-1-yl moiety.

-

A singlet at approximately δ 5.8-6.2 ppm for the vinyl proton of the 2-methylprop-1-en-1-yl group.

-

A singlet at approximately δ 7.0-7.5 ppm corresponding to the pyrimidine ring proton at position 5.

The ¹³C NMR spectrum would likely show signals for the nine carbon atoms present in the structure, with characteristic shifts for the sp² carbons of the pyrimidine ring and the alkene functionality.

Mass Spectrometry

Mass spectrometric analysis of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine would be expected to show:

-

A molecular ion peak at m/z 182 (M⁺), with a characteristic isotope pattern due to the presence of chlorine (M+2 peak at approximately 35% of the intensity of the molecular ion).

-

Fragment ions potentially including:

-

m/z 167 (loss of methyl group)

-

m/z 147 (loss of chlorine)

-

m/z 119 (loss of 2-methylprop-1-en-1-yl group)

-

IR and UV Spectroscopy

Infrared spectroscopy of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine would likely show characteristic absorption bands:

-

C=C stretching vibrations at approximately 1600-1680 cm⁻¹ for both the pyrimidine ring and the alkene functionality.

-

C=N stretching vibrations at approximately 1500-1570 cm⁻¹.

-

C-H stretching vibrations for the methyl groups at approximately 2850-2950 cm⁻¹.

-

C-Cl stretching vibration at approximately 750-800 cm⁻¹.

UV-Visible spectroscopy would be expected to show absorption maxima typical of substituted pyrimidines, likely in the range of 240-280 nm due to π→π* transitions of the conjugated system.

Structure-Activity Relationships

Effect of Substituents

The biological activity of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine would be significantly influenced by its substituents:

Comparative Analysis with Related Compounds

A comparison of 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine with structurally related compounds provides insights into structure-activity relationships:

| Table 3. Structure-Activity Relationship Comparison |

|---|

| Compound |

| 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine |

| 4-Chloro-2,6-dimethyl-pyrimidine |

| 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine |

| 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine |

The QSAR (Quantitative Structure-Activity Relationship) studies on related benzimidazole-pyrimidine compounds suggest that electronic parameters, steric factors, and hydrophobicity all contribute significantly to antimicrobial activity .

Molecular Modeling Insights

Molecular modeling studies on related compounds have revealed important insights that may apply to 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine:

-

The pyrimidine ring provides a rigid scaffold that can maintain key functional groups in specific spatial orientations for optimal interactions with biological targets .

-

The chlorine atom at position 4 can participate in halogen bonding interactions with protein residues, potentially enhancing binding affinity.

-

The 2-methylprop-1-en-1-yl group likely occupies hydrophobic pockets in target proteins, contributing to binding specificity.

-

Tri-parametric QSAR models for related compounds have indicated that a combination of electronic, steric, and hydrophobic parameters best predicts biological activity, suggesting a complex mechanism of action .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume